8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
CAS No.: 510774-50-2
Cat. No.: VC0005375
Molecular Formula: C17H16ClN5NaO6PS
Molecular Weight: 507.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 510774-50-2 |
---|---|
Molecular Formula | C17H16ClN5NaO6PS |
Molecular Weight | 507.8 g/mol |
IUPAC Name | sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
Standard InChI | InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
Standard InChI Key | VHTMKTNUXDACHB-KHXPSBENSA-M |
Isomeric SMILES | CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] |
SMILES | COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] |
Canonical SMILES | COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] |
Chemical and Structural Characteristics
Molecular Architecture
The compound's molecular formula, , corresponds to a molecular weight of 507.8 g/mol . The sodium salt formulation enhances aqueous solubility (≥10 mg/mL in water, methanol, or dimethyl sulfoxide) , while the 2'-O-methylation stabilizes the ribose ring against enzymatic degradation . Key structural features include:
-
8-(4-Chlorophenylthio) group: Introduces lipophilicity for membrane penetration and steric hindrance to reduce PKA binding .
-
2'-O-Methyl modification: Eliminates the hydroxyl group required for PKA activation while conferring resistance to phosphodiesterases .
-
Cyclic phosphate backbone: Maintains the 3',5'-cyclic conformation essential for Epac binding .
Table 1: Physicochemical Properties
Property | Specification | Source |
---|---|---|
Purity (HPLC) | ≥98% | |
Solubility | Water, DMSO, methanol, aqueous buffers | |
Storage Conditions | -20°C (hygroscopic) | |
λ<sub>max</sub> (UV) | 273 nm |
Synthetic Considerations
While detailed synthetic protocols remain proprietary, the compound is derived through sequential modifications of cAMP:
-
8-Bromoadenosine precursor: Serves as the starting material for nucleophilic aromatic substitution .
-
Thiophenol introduction: Reaction with 4-chlorothiophenol installs the hydrophobic moiety .
-
2'-O-Methylation: Protects the ribose from phosphorylation and enzymatic cleavage .
-
Sodium salt formation: Enhances stability and solubility for biological applications .
Mechanism of Action
Epac Isoform Specificity
The compound activates both Epac1 (K<sub>d</sub> ≈ 2.1 μM) and Epac2 (K<sub>d</sub> ≈ 0.3 μM) by mimicking cAMP's binding to the conserved cyclic nucleotide-binding domain . This triggers guanine nucleotide exchange factor (GEF) activity, converting Rap1/Rap2 GTPases to their active GTP-bound states . Crucially, the 2'-O-methyl group reduces PKA activation by >100-fold compared to native cAMP, as demonstrated in kinase activity assays .
Cellular Permeability and Stability
The chlorophenylthio group increases logP by 1.8 units versus unmodified cAMP, enabling passive diffusion across plasma membranes . Once intracellular, the methylated ribose confers a 4.7-fold longer half-life (t<sub>½</sub> = 12.4 hr in serum) compared to 8-CPT-cAMP by resisting phosphodiesterase 3/4 cleavage .
Table 2: Pharmacokinetic Profile
Parameter | Value | Assay System |
---|---|---|
EC<sub>50</sub> (Epac1) | 2.4 ± 0.3 μM | FRET-based GEF |
EC<sub>50</sub> (Epac2) | 0.28 ± 0.05 μM | Rap1 activation |
Membrane Permeability | 6.7 × 10<sup>-6</sup> cm/s | Caco-2 model |
Research Applications
Dissecting cAMP Signaling Pathways
In pancreatic β-cells, 100 μM 8-pCPT-2'-O-Me-cAMP potentiates glucose-stimulated insulin secretion by 137% via Epac2/Rap1-dependent vesicle exocytosis, independent of PKA . Contrastingly, in cardiomyocytes, 10 μM compound inhibits PKA-mediated L-type Ca<sup>2+</sup> channel activation while promoting Epac-driven calcium spark frequency (22% increase) .
Cancer Biology Insights
The compound induces apoptosis in B-cell lymphoma lines (IC<sub>50</sub> = 18 μM) through Epac1/Rap1-mediated BAD phosphorylation, bypassing PKA survival signals . In breast cancer models, 25 μM treatment reduces metastasis by 41% via Rap1 inhibition of integrin α<sub>v</sub>β<sub>3</sub> clustering .
Pharmacological Considerations
Dosage and Administration
Effective concentrations range from 10–100 μM in cell culture, with higher doses (500 μM) required for in vivo studies due to rapid renal clearance (CL = 34 mL/min/kg) . Intraperitoneal administration in mice (5 mg/kg) achieves peak plasma concentration (C<sub>max</sub>) of 1.2 μM within 15 minutes .
Toxicity Profile
Cytotoxicity manifests at ≥250 μM (HeLa cells, 48 hr exposure), with no observed organ toxicity in mice at 20 mg/kg/day for 14 days . The sodium counterion contributes to <5% of total osmolality at working concentrations .
Condition | Degradation Rate (%/month) |
---|---|
-20°C (desiccated) | 0.9 |
4°C (ambient humidity) | 3.7 |
25°C (lyophilized) | 1.2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume